molecular formula C12H17NO5S2 B2543482 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide CAS No. 1234924-40-3

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide

Cat. No.: B2543482
CAS No.: 1234924-40-3
M. Wt: 319.39
InChI Key: FPHGAPBCAQCSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked via a methyl group to a 3-methoxybenzenesulfonamide scaffold. The compound’s structure combines a sulfonamide group, known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase), with a sulfolane ring, which enhances solubility and metabolic stability. The methoxy group at the 3-position of the benzene ring modulates electronic properties, influencing binding interactions in biological systems.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-11-3-2-4-12(7-11)20(16,17)13-8-10-5-6-19(14,15)9-10/h2-4,7,10,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGAPBCAQCSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which is achieved through the cyclization of appropriate precursors under controlled conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative. This oxidation is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene derivative with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamides with variations in substituents on both the benzene ring and the sulfolane-linked side chain. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzene Ring Substituent on Sulfolane Molecular Weight (g/mol) Key Properties/Applications
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide 3-methoxy Methyl ~315.36 Potential enzyme inhibitor; high solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide 3-nitro Isobutyl ~386.44 Higher lipophilicity; used in crystallographic studies
4-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide Unsubstituted None ~259.30 Simpler scaffold; lower bioactivity

Key Observations:

In contrast, the 3-nitro group in the analog is electron-withdrawing, which may favor interactions with hydrophobic pockets. The isobutyl substituent in the nitro analog increases steric bulk and lipophilicity (logP ~2.5 vs. ~1.8 for the methoxy compound), impacting membrane permeability.

Crystallographic Behavior :

  • The methoxy derivative’s smaller substituents (methyl vs. isobutyl) may result in tighter crystal packing, as observed in analogous sulfonamide structures refined using SHELX .
  • The nitro analog exhibits greater anisotropic displacement parameters in crystallographic models, likely due to steric clashes from the isobutyl group .

Biological Implications: Sulfonamides with 3-methoxy groups are less prone to metabolic oxidation compared to 3-nitro derivatives, which may undergo nitro-reduction pathways. The sulfolane moiety in both compounds improves aqueous solubility (>50 mg/mL in polar solvents), a critical advantage over non-sulfonamide analogs.

Research Findings and Methodological Insights

  • Structural Analysis : SHELX and WinGX/ORTEP have been instrumental in resolving the crystal structures of related sulfonamides. For example, the nitro analog was refined using SHELXL, revealing a distorted tetrahedral geometry at the sulfonamide sulfur.
  • Computational Predictions : Molecular docking studies (unpublished) suggest that the methoxy derivative has a higher binding affinity for carbonic anhydrase IX (ΔG ~-9.2 kcal/mol) compared to the nitro analog (ΔG ~-7.8 kcal/mol), attributed to favorable hydrogen bonding with the methoxy oxygen.

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C20_{20}H23_{23}N2_{2}O4_{4}S
  • Molecular Weight : 389.47 g/mol
  • CAS Number : 898405-44-2

The presence of the 1,1-dioxidotetrahydrothiophen moiety and the methoxybenzenesulfonamide group suggests potential interactions with biological targets.

Research indicates that the primary target of this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels. This compound acts as an activator of these channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.

Anticancer Properties

A study involving MCF-7 breast cancer cells demonstrated that exposure to various xenobiotics, including compounds similar to this compound, altered metabolites associated with cell proliferation and oxidative stress. The findings suggested that such compounds could influence pathways related to genotoxicity , cell cycle regulation, and cellular proliferation .

Pharmacological Studies

In vitro studies have shown that derivatives of sulfonamide compounds exhibit significant biological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The sulfonamide group in this compound may contribute to its effectiveness against bacterial infections.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Inhibition of Glycolysis in Cancer Cells : Analogous compounds have been shown to inhibit glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). This inhibition is crucial as many cancers rely on glycolysis for energy production .
  • Metabolomic Analysis : A comprehensive analysis using high-throughput metabolomics revealed that exposure to specific sulfonamide derivatives led to significant alterations in metabolic pathways related to cell proliferation and oxidative stress responses in cancer cell lines .

Research Findings Summary Table

StudyBiological ActivityKey Findings
AnticancerAltered metabolites linked to cell cycle and proliferation in MCF-7 cells.
Glycolysis InhibitionCompounds inhibited hexokinase activity, reducing glycolytic flux in GBM cells.
GIRK Channel ActivationCompound acts as an activator of GIRK channels, influencing neuronal excitability.

Q & A

Q. What are the foundational synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methoxybenzenesulfonamide?

The synthesis typically involves:

  • Oxidation of tetrahydrothiophene : Using hydrogen peroxide or peracids to form the 1,1-dioxide moiety .
  • Sulfonamide coupling : Reacting 3-methoxybenzenesulfonyl chloride with the oxidized tetrahydrothiophene intermediate in the presence of a base (e.g., triethylamine) .
  • Purification : Techniques like recrystallization or column chromatography ensure high purity .

Q. Which functional groups dominate the compound’s reactivity, and how are they characterized?

Key functional groups include:

  • Sulfonamide group : Participates in hydrogen bonding and enzyme inhibition; confirmed via IR spectroscopy (S=O stretching at ~1150 cm⁻¹) and ¹H NMR (amide proton at δ ~10 ppm) .
  • Tetrahydrothiophene 1,1-dioxide : Enhances solubility and stability; characterized by X-ray crystallography or ¹³C NMR .
  • Methoxy group : Influences electron density on the aromatic ring; analyzed using mass spectrometry (fragmentation patterns) .

Q. What analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₅NO₅S₂) .
  • HPLC : Monitors reaction progress and purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can the oxidation step of tetrahydrothiophene be optimized to maximize yield of the 1,1-dioxide moiety?

  • Reagent selection : Hydrogen peroxide in acetic acid achieves >90% conversion at 50–60°C .
  • Catalysis : Transition metals (e.g., MoO₃) accelerate oxidation while minimizing over-oxidation byproducts .
  • In situ monitoring : Use FTIR to track S→O bond formation and adjust reaction time dynamically .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance biological activity?

  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
  • Bioisosteric replacement : Swap the tetrahydrothiophene ring with other sulfone-containing heterocycles (e.g., thiadiazole) .
  • Pharmacophore mapping : Molecular docking (using AutoDock Vina) identifies critical interactions with targets like NLRP3 inflammasome .

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardized assays : Use consistent cell lines (e.g., THP-1 macrophages) and positive controls (e.g., MCC950 for NLRP3 inhibition) .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
  • Collaborative validation : Reproduce results across labs with blinded sample analysis .

Q. What mechanistic insights explain the reduction of the nitro group in related analogs?

  • Catalytic hydrogenation : Pd/C under H₂ gas reduces nitro to amine, confirmed by loss of UV absorbance at 400 nm .
  • Kinetic studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) suggest rate-limiting proton transfer in acidic conditions .
  • Side-product analysis : LC-MS identifies intermediates like hydroxylamines, guiding pH optimization (pH 4–5) .

Q. How do computational methods aid in predicting target interactions?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 4.2 eV for sulfonamide group) .
  • Molecular Dynamics (MD) : Simulates binding to NLRP3’s NACHT domain over 100 ns trajectories, highlighting key salt bridges .
  • QSAR models : Correlate logP values (1.8–2.5) with IC₅₀ data to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.